1-Methyl-3-(pyrrolidin-2-yl)piperidine
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Overview
Description
1-Methyl-3-(pyrrolidin-2-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 1-methyl-3-(2-pyrrolidinyl)piperidine, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s suggested that the reaction proceeds through the outer-sphere dissociative mechanism, which is known for this type of hydrogenation . The reactant undergoes a series of successive protonations .
Biochemical Pathways
It’s known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm .
Result of Action
It’s known that pyrrolidine derivatives can inhibit cox-2, which may result in anti-inflammatory effects .
Preparation Methods
The synthesis of 1-Methyl-3-(pyrrolidin-2-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation or cyclization to form the desired product .
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .
Chemical Reactions Analysis
1-Methyl-3-(pyrrolidin-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-Methyl-3-(pyrrolidin-2-yl)piperidine has several scientific research applications:
Comparison with Similar Compounds
1-Methyl-3-(pyrrolidin-2-yl)piperidine can be compared with other similar compounds, such as:
Piperidine: Another related compound with a single piperidine ring, commonly used in organic synthesis and medicinal chemistry.
Pyrrolidin-2-one: A lactam derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its combined piperidine and pyrrolidine rings, which confer unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-methyl-3-pyrrolidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-3-4-9(8-12)10-5-2-6-11-10/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVQFTFUAMXIGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2CCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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